N-ethyl-N-methylglycine
Overview
Description
Mechanism of Action
Target of Action
N-ethyl-N-methylglycine, also known as sarcosine, is a derivative of the amino acid glycine It’s known that sarcosine is involved in the metabolism of choline to glycine .
Mode of Action
Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This suggests that sarcosine may interact with these enzymes to influence the balance between sarcosine and glycine in the body.
Biochemical Pathways
Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is formed via the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . Sarcosine is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in glycine metabolism. By influencing the balance between sarcosine and glycine, it may affect processes that depend on these molecules. For example, glycine is a constituent of protein and plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylglycine can be synthesized through several methods. One common approach involves the alkylation of glycine with ethyl and methyl halides in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Glycine, ethyl halide (e.g., ethyl bromide), methyl halide (e.g., methyl iodide), and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Procedure: Glycine is first treated with the base to form the glycine anion, which then reacts with the ethyl halide to form N-ethylglycine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-ethyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and clinical trials.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-methylglycine (Sarcosine): A simpler derivative where only one hydrogen atom on the nitrogen is replaced by a methyl group.
N-ethylglycine: Another derivative where one hydrogen atom on the nitrogen is replaced by an ethyl group.
Uniqueness
N-ethyl-N-methylglycine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. This dual substitution enhances its solubility, stability, and potential for diverse applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-[ethyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAINFSTWSHMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593493 | |
Record name | N-Ethyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740792-70-5 | |
Record name | N-Ethyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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